molecular formula C48H77N7O15 B1670257 Deoxymulundocandin CAS No. 138626-63-8

Deoxymulundocandin

Cat. No.: B1670257
CAS No.: 138626-63-8
M. Wt: 992.2 g/mol
InChI Key: GWBOEEVOSDBARW-SPXLVGSKSA-N
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Description

Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic belonging to the echinocandin class. It is biosynthetically related to other echinocandins and is produced by certain filamentous fungi. This compound exhibits strong antifungal and immunomodulatory properties, making it a valuable compound in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxymulundocandin can be synthesized through a series of chemical reactions involving the assembly of its hexapeptide structure. The synthetic route typically involves the coupling of amino acids to form the hexapeptide backbone, followed by the addition of a lipophilic side chain. The reaction conditions often include the use of coupling reagents, protecting groups, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific fungal strains, such as Aspergillus sydowii. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound. The purified product is then subjected to quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Deoxymulundocandin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include modified hexapeptide derivatives with enhanced antifungal activity and improved pharmacokinetic properties. These derivatives are valuable for developing new antifungal therapies .

Mechanism of Action

Deoxymulundocandin exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound’s immunomodulatory effects are mediated through its interaction with specific immune receptors and pathways, enhancing the body’s immune response against fungal infections .

Comparison with Similar Compounds

Deoxymulundocandin is unique among echinocandins due to its specific structural features and potent antifungal activity. Similar compounds in the echinocandin class include:

Biological Activity

Deoxymulundocandin is a novel antifungal compound belonging to the echinocandin class, which is characterized by its lipopeptide structure. It was first isolated from the culture of the fungus Aspergillus sydowii var. nov. mulundensis Roy, demonstrating significant biological activity against various fungal pathogens. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific fungi, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C48H77N7O15. Its structure is closely related to mulundocandin, differing primarily in the amino acid composition and side chains. The structural elucidation was achieved using techniques such as GC-MS and NMR spectroscopy, confirming its classification within the echinocandin family .

Structural Comparison

CompoundMolecular FormulaKey Structural Features
This compoundC48H77N7O15Lipohexapeptide with a 12-methyl myristoyl side chain
MulundocandinC47H75N7O15Similar structure but with a lineolyl side chain

Antifungal Efficacy

This compound exhibits potent antifungal activity against a variety of pathogenic fungi, particularly Candida albicans and Aspergillus niger. Its mechanism of action primarily involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme in fungal cell wall synthesis. This inhibition leads to compromised cell wall integrity and ultimately fungal cell death .

In Vitro Studies:

  • This compound has shown effective inhibition against strains of C. albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • In studies, it demonstrated a broad spectrum of activity against both yeasts and filamentous fungi, indicating its potential as a therapeutic agent in treating fungal infections .

Case Studies

  • Clinical Trials : this compound is currently undergoing Phase I clinical trials, with preliminary results indicating favorable safety profiles and efficacy in treating systemic fungal infections .
  • Comparative Studies : In comparative studies with other echinocandins like micafungin and anidulafungin, this compound exhibited superior activity against certain resistant strains of Candida, highlighting its potential as a next-generation antifungal .

The primary mechanism through which this compound exerts its antifungal effects is by targeting the (1,3)-β-D-glucan synthase enzyme. This enzyme is crucial for the synthesis of glucan polymers that form part of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and cell lysis.

Summary of Mechanisms

MechanismDescription
Enzyme InhibitionInhibits (1,3)-β-D-glucan synthase
Cell Wall DisruptionCompromises structural integrity leading to cell lysis

Properties

IUPAC Name

12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBOEEVOSDBARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H77N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Mulundocandin (220 mg, 2.2 mM) in ethanol (8 ml)) was stirred with 15 ml of W-2 Raney nickel (pH 7) in ethanol (30 ml) for 3 hours at room temperature. After standing for 15 minutes the supernatent solution was decanted and Raney nickel washed with 3×30 ml. ethanol with stirring and filtered. Combined ethanolic solutions were concentrated by distillation under a reduced pressure of 60-70 mm/Hg at 35° C. to obtain 160 mg (75%) of crude deoxymulundocandin as a slightly green solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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